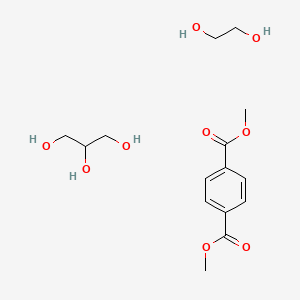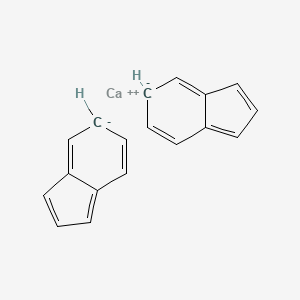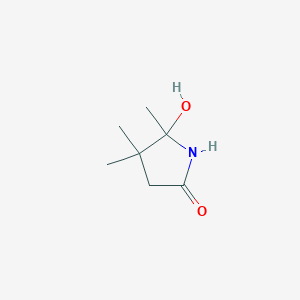
Dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol;propane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedicarboxylic acid, dimethyl ester, polymer with 1,2-ethanediol and 1,2,3-propanetriol is a polymeric compound that is commonly used in the production of various types of plastics and resins. This compound is known for its excellent mechanical properties, chemical resistance, and versatility in applications ranging from packaging materials to engineering plastics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, dimethyl ester, polymer with 1,2-ethanediol and 1,2,3-propanetriol typically involves a polycondensation reactionThe reaction is usually carried out under high temperature and vacuum conditions to facilitate the removal of by-products such as methanol .
Industrial Production Methods
In industrial settings, the production of this polymer is often conducted in large-scale reactors equipped with efficient heating and vacuum systems. The process involves the continuous feeding of reactants and the removal of by-products to ensure a high yield of the desired polymer. Catalysts such as antimony trioxide or titanium-based compounds are often used to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarboxylic acid, dimethyl ester, polymer with 1,2-ethanediol and 1,2,3-propanetriol can undergo various chemical reactions, including:
Esterification: The formation of ester linkages between the carboxylic acid groups and alcohol groups.
Transesterification: The exchange of ester groups between different molecules.
Hydrolysis: The breakdown of ester linkages in the presence of water
Common Reagents and Conditions
Esterification: Typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Transesterification: Often catalyzed by bases such as sodium methoxide or potassium hydroxide.
Hydrolysis: Requires acidic or basic conditions, with reagents such as hydrochloric acid or sodium hydroxide
Major Products
The major products formed from these reactions include various oligomers and monomers, which can be further processed to produce high-molecular-weight polymers .
Scientific Research Applications
1,4-Benzenedicarboxylic acid, dimethyl ester, polymer with 1,2-ethanediol and 1,2,3-propanetriol has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the fabrication of biodegradable implants and scaffolds for tissue engineering.
Industry: Applied in the production of high-performance plastics, coatings, and adhesives
Mechanism of Action
The mechanism of action of this polymer involves the formation of strong ester linkages between the monomer units, resulting in a highly stable and durable material. The molecular targets and pathways involved include the interaction of the ester groups with various functional groups in the reactants, leading to the formation of a three-dimensional polymer network .
Comparison with Similar Compounds
Similar Compounds
Polyethylene terephthalate (PET): A widely used polymer with similar properties but different monomer composition.
Polybutylene terephthalate (PBT): Another polyester with comparable mechanical properties but different thermal characteristics.
Polytrimethylene terephthalate (PTT): A polyester with unique elastic properties and lower melting point
Uniqueness
1,4-Benzenedicarboxylic acid, dimethyl ester, polymer with 1,2-ethanediol and 1,2,3-propanetriol is unique due to its combination of monomers, which imparts specific mechanical and chemical properties that are not found in other similar polymers. This makes it particularly suitable for specialized applications in various fields .
Properties
CAS No. |
31135-71-4 |
|---|---|
Molecular Formula |
C15H24O9 |
Molecular Weight |
348.34 g/mol |
IUPAC Name |
dimethyl benzene-1,4-dicarboxylate;ethane-1,2-diol;propane-1,2,3-triol |
InChI |
InChI=1S/C10H10O4.C3H8O3.C2H6O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;4-1-3(6)2-5;3-1-2-4/h3-6H,1-2H3;3-6H,1-2H2;3-4H,1-2H2 |
InChI Key |
MUFPWVDQKXFHIT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CO)O.C(C(CO)O)O |
Related CAS |
31135-71-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![n-Butyl-n-[(triethoxysilyl)methyl]butan-1-amine](/img/structure/B14680194.png)







![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)
